Comprehensive Technical Guide to 3,3',5-Trichlorobenzhydrol: Synthesis, Reactivity, and Applications
Comprehensive Technical Guide to 3,3',5-Trichlorobenzhydrol: Synthesis, Reactivity, and Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3,3',5-Trichlorobenzhydrol (CAS: 844683-49-4)
Executive Summary
In modern medicinal chemistry and materials science, highly halogenated diarylmethanols (benzhydrols) serve as pivotal structural scaffolds. 3,3',5-Trichlorobenzhydrol is a specialized, electron-deficient benzhydrol derivative[1]. The strategic substitution of three chlorine atoms across the aromatic rings fundamentally modulates the molecule's electronic landscape. This unique structural motif significantly enhances lipophilicity and metabolic stability, making it an invaluable intermediate for the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[2].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, mechanistic reactivity, and downstream applications.
Physicochemical Profiling
Understanding the physicochemical parameters of 3,3',5-Trichlorobenzhydrol is critical for predicting its behavior in both synthetic workflows and biological systems. The high LogP and low Topological Polar Surface Area (TPSA) indicate strong hydrophobic characteristics[1].
| Property | Value |
| CAS Number | 844683-49-4 |
| IUPAC Name | (3-Chlorophenyl)(3,5-dichlorophenyl)methanol |
| Molecular Formula | C₁₃H₉Cl₃O |
| Molecular Weight | 287.57 g/mol |
| SMILES | C1=CC(=CC(=C1)Cl)C(C2=CC(=CC(=C2)Cl)Cl)O |
| LogP | 4.7285 |
| Topological Polar Surface Area (TPSA) | 20.23 Ų |
| H-Bond Donors / Acceptors | 1 / 1 |
| Rotatable Bonds | 2 |
| Storage Conditions | Sealed in dry, 2-8°C |
Data sourced from authoritative chemical databases[1].
Synthetic Methodologies & Protocols
Rationale for Synthesis Design
The most reliable and regioselective approach to synthesizing 3,3',5-Trichlorobenzhydrol is via a Grignard addition . Alternative pathways, such as Friedel-Crafts alkylation, are severely hindered by the electron-withdrawing nature of the chlorine substituents, which heavily deactivate the aromatic ring. By utilizing 1-Bromo-3,5-dichlorobenzene (CAS: 19752-55-7)[3] as the Grignard precursor and reacting it with 3-chlorobenzaldehyde, we bypass these electronic limitations, ensuring high regiocontrol and eliminating the risk of polyalkylation.
Step-by-Step Protocol: Grignard Synthesis Workflow
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Step 1: Glassware Preparation & Activation Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add magnesium turnings (1.2 eq) and a single crystal of iodine. Causality: The iodine reacts with the passivating magnesium oxide layer on the turnings. This exposes the highly reactive, zero-valent magnesium surface necessary for smooth oxidative insertion.
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Step 2: Grignard Reagent Formation Dissolve 1-Bromo-3,5-dichlorobenzene[3] (1.0 eq) in anhydrous THF. Add 10% of this solution to the Mg turnings. Once the reaction initiates, add the remaining solution dropwise. Self-Validating System: The disappearance of the iodine color and the continuous gentle boiling of THF without external heating visually confirms the successful, exothermic formation of 3,5-dichlorophenylmagnesium bromide.
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Step 3: Electrophilic Addition Cool the reaction mixture to 0°C using an ice bath. Add 3-chlorobenzaldehyde (1.0 eq) dissolved in THF dropwise. Causality: Maintaining the reaction at 0°C prevents the newly formed highly basic alkoxide from undergoing deleterious side reactions, such as pinacol coupling or premature protonation from trace moisture.
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Step 4: Reaction Quenching Monitor via TLC. Upon complete consumption of the aldehyde, carefully quench the reaction by adding saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild acid (pH ~5-6). It provides enough protons to neutralize the magnesium alkoxide into the desired benzhydrol, but is not acidic enough to trigger unwanted dehydration (which would yield an alkene or ether).
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Step 5: Extraction & Purification Extract the aqueous layer with Ethyl Acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc).
Step-by-step experimental workflow for the synthesis of 3,3',5-Trichlorobenzhydrol.
Chemical Reactivity & Mechanistic Insights
The reactivity profile of 3,3',5-Trichlorobenzhydrol is heavily dictated by the three chlorine atoms. While chlorine possesses lone pairs capable of resonance donation (+M effect), its strong electronegativity results in a dominant inductive electron-withdrawing effect (-I effect).
Because the chlorines are positioned at the meta positions (3, 3', and 5), they cannot stabilize the benzylic position via resonance. Instead, their -I effect severely destabilizes any diarylmethyl carbocation intermediate formed during acidic or halogenating conditions.
Consequently, nucleophilic substitution (
Logical relationship of 3,3',5-Trichlorobenzhydrol reactivity and its downstream derivatives.
Applications in Drug Development
In medicinal chemistry, incorporating the 3,3',5-trichlorobenzhydryl moiety is a strategic choice for optimizing the pharmacokinetic (PK) profiles of drug candidates[2]:
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Metabolic Resistance: The strategic placement of chlorine atoms at the 3 and 5 positions creates a steric and electronic shield, effectively blocking major sites of cytochrome P450-mediated aromatic oxidation. This drastically increases the half-life of the resulting API.
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Lipophilicity & BBB Penetration: With a LogP of 4.7285[1], the molecule exhibits exceptional lipid solubility. This enhances membrane permeability, making its derivatives highly suitable for targeting central nervous system (CNS) receptors or penetrating cell membranes to reach intracellular kinase targets.
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Steric Bulk as a Pharmacophore: The bulky, electron-deficient diarylmethyl group occupies large hydrophobic pockets in target proteins, acting as a potent pharmacophore in various enzyme inhibitors and receptor antagonists.
Handling, Storage, and Safety Protocols
To maintain a purity of ≥98% and prevent degradation, strict storage protocols must be adhered to[1]:
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Temperature: Store strictly at 2-8°C[1].
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Atmosphere: Keep sealed in a dry environment. Exposure to ambient moisture and elevated temperatures can lead to slow auto-oxidation (forming the corresponding benzophenone) or intermolecular etherification.
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Safety: Halogenated aromatic alcohols can be skin and eye irritants. Always handle within a certified fume hood using standard PPE (nitrile gloves, safety goggles).
References
- Title: 3,3',5'-trichlorobenzhydrol - CAS号844683-49-4 - 摩熵化学 Source: Molaid URL
- Title: 844683-49-4 | (3-Chlorophenyl)(3,5-dichlorophenyl)
- Title: 1-Bromo-3,5-dichlorobenzene | 19752-55-7 Source: ChemicalBook URL
- Title: 844683-49-4 | (3-Chlorophenyl)(3,5-dichlorophenyl)methanol (Applications)
